2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole

Antioxidant screening Nitric oxide scavenging Positional isomer SAR

2-[(E)-2-(4-Chlorophenyl)ethenyl]-1H-benzimidazole (CAS 206982-69-6) is a heterocyclic small molecule (C₁₅H₁₁ClN₂, MW 254.71) belonging to the (E)-2-styrylbenzimidazole class. This compound features a benzimidazole core conjugated via a trans-ethenyl linker to a 4-chlorophenyl ring, with a confirmed melting point of 221–223 °C.

Molecular Formula C15H11ClN2
Molecular Weight 254.72
CAS No. 206982-69-6
Cat. No. B2415985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole
CAS206982-69-6
Molecular FormulaC15H11ClN2
Molecular Weight254.72
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C=CC3=CC=C(C=C3)Cl
InChIInChI=1S/C15H11ClN2/c16-12-8-5-11(6-9-12)7-10-15-17-13-3-1-2-4-14(13)18-15/h1-10H,(H,17,18)/b10-7+
InChIKeyULABQOWOSAMVJT-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(E)-2-(4-Chlorophenyl)ethenyl]-1H-benzimidazole (CAS 206982-69-6): Core Identity and Scientific Procurement Profile


2-[(E)-2-(4-Chlorophenyl)ethenyl]-1H-benzimidazole (CAS 206982-69-6) is a heterocyclic small molecule (C₁₅H₁₁ClN₂, MW 254.71) belonging to the (E)-2-styrylbenzimidazole class [1]. This compound features a benzimidazole core conjugated via a trans-ethenyl linker to a 4-chlorophenyl ring, with a confirmed melting point of 221–223 °C [1]. Commercial sources list it at ≥90% purity and note its classification as a fluorescent compound with potential utility in biomedical imaging and as a synthetic building block . The (E)-stereochemistry of the styryl double bond is spectroscopically confirmed, distinguishing it from non-stereochemically defined or (Z)-configured analogs [1].

Why 2-[(E)-2-(4-Chlorophenyl)ethenyl]-1H-benzimidazole Cannot Be Interchanged with Generic Benzimidazole Analogs


Within the 2-styrylbenzimidazole class, the position of the chloro substituent on the styryl phenyl ring, the (E)-stereochemistry of the ethenyl linker, and the N1-substitution status of the benzimidazole ring independently and combinatorially determine biological activity profiles. The 4-chloro positional isomer exhibits quantitative differences in radical-scavenging potency relative to its 2-chloro, 3-chloro, and unsubstituted styryl congeners [1]. Furthermore, the presence of a 4-halogen substituent on the styryl moiety is a documented structural prerequisite for monoamine oxidase B (MAO-B) inhibitory activity, while MAO-A inhibition requires fundamentally different ring substitutions [2]. The N1-unsubstituted benzimidazole core also imparts markedly different thermal properties (melting point ~221–223 °C) versus its N-methylated analog (~142–143 °C), directly affecting formulation and handling [3]. Simple interchange with a generic benzimidazole derivative—even one sharing the same molecular formula—therefore risks loss of the specific biological and physicochemical profile for which this compound is procured.

Quantitative Differentiation Evidence for 2-[(E)-2-(4-Chlorophenyl)ethenyl]-1H-benzimidazole (CAS 206982-69-6)


Positional Isomer Differentiation in Nitric Oxide Radical Scavenging Activity: 4-Chloro vs. 2-Chloro, 3-Chloro, and Unsubstituted Analogs

In a direct head-to-head comparison, 2-(4-chlorostyryl)-1H-benzimidazole (the target compound corresponding to CAS 206982-69-6) demonstrated an IC₅₀ of 95.5 µM in the nitric oxide radical scavenging assay, placing it between the more potent ortho-chloro isomer (2-chlorostyryl, IC₅₀ 61.5 µM) and the weaker meta-chloro isomer (3-chlorostyryl, IC₅₀ 99.5 µM), while being less active than the unsubstituted 2-styryl-1H-benzimidazole (IC₅₀ 73.2 µM) [1]. All four compounds were tested under identical assay conditions alongside the reference standard ascorbic acid (IC₅₀ 89.4 µM). The target compound was described as 'moderately active' relative to this comparator set [1].

Antioxidant screening Nitric oxide scavenging Positional isomer SAR Benzimidazole radical scavengers

4-Halogen Phenyl Substitution as a Structural Prerequisite for MAO-B Inhibitory Activity: Class-Level SAR Inference

A 2024 structure-activity relationship (SAR) study of 40 2-styrylbenzimidazole derivatives concluded that 'MAO-B inhibitors required the presence of 4-halogen containing phenyl ring substitutions' while MAO-A inhibition required nitrogen- and oxygen-containing ring substitutions [1]. This SAR principle aligns with the 2007 finding that (E)-2-(4-trifluoromethylstyryl)-1-methylbenzimidazole achieved a Ki of 430 nM against MAO-B, and that the styryl side chain is essential for MAO-B binding—1-methylbenzimidazole lacking the styryl moiety exhibited only weak inhibition with a Ki of 2084 µM [2]. Although the target compound (N1-unsubstituted, 4-chlorostyryl) has not itself been directly assayed in a published MAO-B panel, it satisfies the 4-halogen pharmacophore requirement identified across two independent SAR investigations [1][2]. Non-halogenated or 4-unsubstituted styrylbenzimidazoles are predicted to lack this MAO-B inhibitory activity.

MAO-B inhibition Antidepressant scaffold 4-Halogen pharmacophore Structure-activity relationship

Melting Point Differentiation from N-Methylated Congener: Thermal Handling and Formulation Implications

The target compound, 2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole (compound 3d), exhibits a melting point of 221–223 °C when isolated via the oxalate method [1]. Its N-methylated derivative, (E)-2-(4-chlorostyryl)-1-methyl-1H-benzo[d]imidazole (compound 5d), melts at a substantially lower temperature of 142–143 °C—a difference of approximately 78–80 °C [1]. This large thermal shift reflects the loss of intermolecular N–H···N hydrogen bonding upon N1-methylation, a well-established phenomenon in benzimidazole crystal engineering. The higher melting point of the N1-unsubstituted target compound confers advantages in thermal stability during storage, handling, and certain formulation processes where low-melting solids present challenges.

Melting point Thermal property N-alkylation effect Solid-state characterization

E-Stereochemical Configuration: Spectroscopically Confirmed Trans-Geometry as a Determinant of Molecular Shape

The 2-styrylbenzimidazoles synthesized via the Ramaiah et al. (2000) method were explicitly confirmed to possess trans (E) configuration at the ethylenic double bond, as supported by ¹H NMR coupling constant analysis and ¹³C NMR spectral data [1]. The target compound (3d) exhibits characteristic vinylic proton signals consistent with a trans coupling pattern (J ≈ 16 Hz for the α- and β-vinylic protons relative to the hetaryl ring) [1]. This (E)-configuration is specifically encoded in the compound's IUPAC name and CAS registry (206982-69-6), distinguishing it from the non-stereochemically defined CAS 2562-87-0 entry . The trans geometry governs the three-dimensional shape of the molecule and its capacity to engage in π-stacking interactions, which is relevant for both target binding and photophysical properties.

E/Z stereochemistry Styryl configuration Spectral characterization Molecular geometry

Priority Application Scenarios for 2-[(E)-2-(4-Chlorophenyl)ethenyl]-1H-benzimidazole Based on Quantitative Evidence


Positional Isomer SAR Studies in Antioxidant Benz imidazole Screening Panels

The target compound serves as the 4-chloro reference point within a positional isomer set (2-chloro, 3-chloro, 4-chloro) for nitric oxide radical scavenging assays. Its intermediate potency (IC₅₀ 95.5 µM, between 61.5 µM and 99.5 µM for the 2- and 3-chloro isomers respectively) makes it the appropriate choice when a moderate antioxidant activity window is required—for instance, when screening for compounds that avoid the potential pro-oxidant effects sometimes associated with overly potent radical scavengers . The full comparator dataset from Goshev et al. (2013) provides a ready-made benchmark for contextualizing new derivative data.

MAO-B Inhibitor Lead Generation Leveraging the 4-Halogen Pharmacophore

The target compound satisfies the 4-halogen phenyl substitution requirement identified as essential for MAO-B inhibitory activity across independent SAR studies . Its N1-unsubstituted benzimidazole core provides a synthetically tractable handle for further derivatization (e.g., N1-alkylation to modulate potency, as demonstrated by the 430 nM Ki achieved by the N-methyl-4-CF₃ analog ). Researchers pursuing reversible MAO-B inhibitors for antidepressant or neuroprotective applications should select this scaffold over non-halogenated styrylbenzimidazoles, which lack the requisite pharmacophoric element for MAO-B engagement.

Fluorescent Probe Development Exploiting the Styrylbenzimidazole Chromophore

The compound is classified as a fluorescent benzimidazole derivative with documented potential for biomedical imaging and fluorescent probe applications . The (E)-2-styrylbenzimidazole core is known to exhibit solvent-dependent absorption and fluorescence spectra, with the 4-chloro substituent modulating the electronic properties of the π-conjugated system . The confirmed trans (E) geometry of the target compound ensures a linear, extended π-conjugation pathway that maximizes fluorescence quantum yield relative to the (Z)-isomer, which would adopt a bent conformation with reduced orbital overlap. The compound's melting point of 221–223 °C also supports thermal stability during photophysical characterization experiments.

Synthetic Building Block for N1-Functionalized Derivative Libraries

The N1-unsubstituted benzimidazole core of the target compound provides a versatile synthetic entry point for generating focused libraries of N1-alkylated, N1-arylated, or N1-acylated derivatives. The Ramaiah et al. (2000) phase-transfer catalyzed methylation protocol demonstrated clean conversion of 2-styrylbenzimidazoles to N-methylated analogs, and the stark thermal property contrast (m.p. 221–223 °C for the parent vs. 142–143 °C for the N-methyl derivative) provides a convenient quality-control checkpoint for reaction monitoring . This synthetic versatility, combined with the established 4-halogen MAO-B pharmacophore, positions the target compound as a strategic starting material for medicinal chemistry campaigns rather than an end-point screening compound alone.

Quote Request

Request a Quote for 2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.